TCO-PEG6-amine: A Comprehensive Technical Guide for Researchers
TCO-PEG6-amine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of TCO-PEG6-amine, a bifunctional linker critical for advancements in bioconjugation, click chemistry, and the development of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document outlines the core chemical properties, experimental applications, and the structural significance of TCO-PEG6-amine.
Core Concepts: Defining TCO-PEG6-amine
TCO-PEG6-amine, with the CAS number 2353409-94-4, is a versatile chemical tool featuring a trans-cyclooctene (B1233481) (TCO) moiety and a primary amine functional group.[1][2][3] These two reactive ends are separated by a hydrophilic six-unit polyethylene (B3416737) glycol (PEG6) spacer.[1][4] This distinct architecture allows for a two-step conjugation strategy that is central to many modern biopharmaceutical and research applications. The TCO group is highly reactive towards tetrazines in a bioorthogonal reaction, while the primary amine can form stable amide bonds with activated esters or carboxylic acids.[1][4]
Chemical Structure and Properties
The chemical formula for TCO-PEG6-amine is C₂₃H₄₄N₂O₈, and it has a molecular weight of approximately 476.6 g/mol .[1][2][3] The presence of the PEG6 linker enhances the molecule's solubility in both aqueous and organic solvents, a crucial feature for biological experiments.[1] However, it is important to note that the strained TCO ring can isomerize to the less reactive cis-cyclooctene (CCO) over time, and therefore, long-term storage is not recommended.[2] For optimal stability, TCO-PEG6-amine should be stored at -20°C.[2]
Table 1: Quantitative Data for TCO-PEG6-amine
| Property | Value | Source(s) |
| CAS Number | 2353409-94-4 | [1][2][3] |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [1][2][3] |
| Molecular Weight | 476.6 g/mol | [1][2][3] |
| Purity | Typically >95% | [2] |
| Solubility | Water, DMF, DMSO | [1][2] |
| Storage Conditions | -20°C | [2] |
| SMILES | NCCOCCOCCOCCOCCOCCOCCNC(OC1CCC/C=C/CC1)=O | [1] |
Key Applications in Research and Drug Development
The unique bifunctional nature of TCO-PEG6-amine makes it a valuable reagent in several advanced scientific fields.
Bioconjugation and Click Chemistry
TCO-PEG6-amine is a key player in the field of "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO and a tetrazine.[2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[2] The amine group of TCO-PEG6-amine allows for its initial conjugation to a biomolecule of interest (e.g., a protein, antibody, or peptide) through the formation of a stable amide bond.[1][4] The resulting TCO-labeled biomolecule can then be selectively reacted with a tetrazine-modified molecule.
PROTAC Development
In the rapidly evolving field of targeted protein degradation, TCO-PEG6-amine serves as a flexible linker in the synthesis of PROTACs.[1][3][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG6 linker in TCO-PEG6-amine provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.
Experimental Protocols and Methodologies
The following are generalized protocols for the use of TCO-PEG6-amine in bioconjugation and click chemistry. Optimization for specific molecules and experimental systems is recommended.
Protocol 1: Two-Step Protein Labeling via Amine Conjugation and Click Chemistry
This protocol outlines the general steps for labeling a protein first with TCO-PEG6-amine (assuming the protein has an activated carboxyl group or is conjugated via other means to present a reactive site for the amine) and then with a tetrazine-functionalized molecule. A more common approach involves reacting a protein's primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester; the principles of the subsequent click reaction are identical.
Materials:
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Protein of interest
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TCO-PEG6-amine
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Tetrazine-functionalized molecule (e.g., a fluorescent dye)
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Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting spin column
Procedure:
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Protein Preparation: Buffer exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.
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Conjugation of TCO-PEG6-amine to Protein: This step will depend on the specific chemistry used to react the amine of TCO-PEG6-amine with the protein. If the protein has an activated ester (e.g., NHS ester), the reaction can be carried out by adding a molar excess of TCO-PEG6-amine to the protein solution and incubating for 1 hour at room temperature.
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Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
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Purification: Remove excess TCO-PEG6-amine and quenching buffer using a desalting spin column.
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Click Reaction: To the TCO-labeled protein, add the tetrazine-functionalized molecule. A 1.05-1.5 molar equivalent of the tetrazine reagent is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
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Final Purification: If necessary, purify the final conjugate using size-exclusion chromatography.
Visualizing Workflows and Pathways
To further elucidate the utility of TCO-PEG6-amine, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.
Caption: General workflow for bioconjugation using TCO-PEG6-amine.
